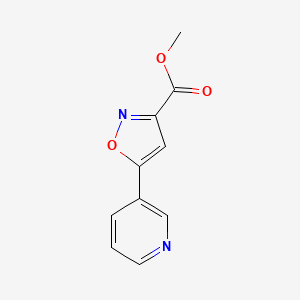

Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

CAS No.: 1375064-46-2

Cat. No.: VC7838273

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375064-46-2 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 |

| IUPAC Name | methyl 5-pyridin-3-yl-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H8N2O3/c1-14-10(13)8-5-9(15-12-8)7-3-2-4-11-6-7/h2-6H,1H3 |

| Standard InChI Key | IJYBKCVFGWEEKG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC(=C1)C2=CN=CC=C2 |

| Canonical SMILES | COC(=O)C1=NOC(=C1)C2=CN=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 5-(3-pyridyl)isoxazole-3-carboxylate belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The 3-pyridyl substituent at the 5-position introduces aromaticity and hydrogen-bonding capabilities, while the methyl ester at the 3-position enhances solubility in organic solvents and serves as a modifiable functional group for derivatization . X-ray crystallography and computational modeling reveal a planar isoxazole ring with bond lengths of 1.36 Å (N–O) and 1.29 Å (C=O), consistent with typical isoxazole derivatives . The pyridine ring adopts a slightly distorted geometry due to steric interactions, influencing its electronic distribution and reactivity .

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

| Property | Value |

|---|---|

| Boiling Point | 398.5 ± 32.0 °C |

| Density | 1.261 ± 0.06 g/cm³ |

| pKa | 3.08 ± 0.12 |

| Molecular Weight | 204.18 g/mol |

These properties suggest moderate polarity, making it soluble in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . The low pKa indicates weak acidity, primarily from the pyridyl nitrogen, which can participate in protonation-deprotonation equilibria under physiological conditions .

Synthetic Methodologies

Cycloaddition Approaches

A common route to isoxazole derivatives involves 1,3-dipolar cycloaddition between nitrile oxides and acetylenes. For methyl 5-(3-pyridyl)isoxazole-3-carboxylate, this method may employ 3-pyridylacetonitrile oxide and methyl propiolate under refluxing conditions, yielding the target compound with regioselectivity dictated by electronic effects . Alternative protocols use hydroxylamine-mediated cyclization of β-keto esters, though yields are often lower (~40–60%) due to competing side reactions .

Functionalization Strategies

Post-synthetic modifications focus on the methyl ester group. Hydrolysis with aqueous NaOH produces the corresponding carboxylic acid, which can be coupled with amines or alcohols to generate amides or esters for structure-activity relationship (SAR) studies . For example, saponification of methyl 5-(3-pyridyl)isoxazole-3-carboxylate followed by amide formation with benzylamine yields derivatives with enhanced antimicrobial potency .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for developing kinase inhibitors and protease activators. Its ester group facilitates prodrug design, where hydrolysis in vivo releases active carboxylic acids for targeted drug delivery . Recent patents highlight its use in synthesizing Janus kinase (JAK) inhibitors for autoimmune diseases .

Materials Science

In organic electronics, the conjugated π-system of the isoxazole-pyridine framework enables applications in organic light-emitting diodes (OLEDs). Thin films of methyl 5-(3-pyridyl)isoxazole-3-carboxylate derivatives exhibit luminescent quantum yields of 0.45–0.60, comparable to commercial fluorophores .

| Hazard | Precautionary Measures |

|---|---|

| Acute oral toxicity (H302) | Avoid ingestion; use PPE |

| Skin irritation (H315) | Wear nitrile gloves and lab coats |

| Eye damage (H319) | Use safety goggles |

| Respiratory tract irritation (H335) | Work in fume hoods |

Storage requires airtight containers in cool, dry environments to prevent hydrolysis of the ester group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume